3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Description

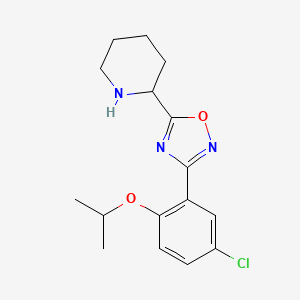

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 5-chloro-2-isopropoxyphenyl group and at the 5-position with a piperidin-2-yl moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides . The 5-chloro-2-isopropoxyphenyl substituent introduces both halogenated and ether functionalities, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula |

C16H20ClN3O2 |

|---|---|

Molecular Weight |

321.80 g/mol |

IUPAC Name |

3-(5-chloro-2-propan-2-yloxyphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C16H20ClN3O2/c1-10(2)21-14-7-6-11(17)9-12(14)15-19-16(22-20-15)13-5-3-4-8-18-13/h6-7,9-10,13,18H,3-5,8H2,1-2H3 |

InChI Key |

QHWMBKNRXCSAAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCCCN3 |

Origin of Product |

United States |

Preparation Methods

Amidoxime Route from Nitrile Precursors

Amidoximes, formed by reacting nitriles with hydroxylamine, are key intermediates. For example, 5-chloro-2-isopropoxybenzonitrile can be converted to its amidoxime using hydroxylamine hydrochloride in ethanol/water under reflux. Subsequent coupling with piperidin-2-yl carboxylic acid derivatives (e.g., acyl chlorides or activated esters) facilitates cyclization to the oxadiazole ring.

-

Amidoxime Formation :

-

Cyclization with Piperidin-2-yl Carboxylic Acid :

Optimized One-Pot Synthesis Approaches

Recent advances enable one-pot strategies to streamline oxadiazole formation. Superbase systems (e.g., NaOH/DMSO) promote simultaneous amidoxime formation and cyclization at room temperature.

-

Step 1 : 5-Chloro-2-isopropoxybenzonitrile (1.0 equiv) + NHOH·HCl (1.2 equiv) in NaOH/DMSO, rt, 4 h.

-

Step 2 : Add piperidin-2-yl carboxylic acid methyl ester (1.1 equiv), continue stirring for 12 h.

-

Yield : ~55–65% (reduced vs. stepwise due to steric bulk).

Overcoming Steric and Electronic Challenges

The isopropoxy and piperidinyl groups introduce steric hindrance, necessitating optimized conditions:

Catalyst Screening

Copper(I) iodide and 1,10-phenanthroline enhance coupling efficiency in Ullmann-type reactions. For example, substituting EDC with CuI (20 mol%) in dioxane at 120°C improved yields in analogous 1,3,4-oxadiazole syntheses.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates. Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition.

Analytical Validation and Characterization

Critical data for confirming structure and purity:

Comparative Evaluation of Methods

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| Stepwise (EDC-mediated) | 60–70% | Mild, room temperature | High purity, scalable |

| One-Pot (NaOH/DMSO) | 55–65% | RT, no coupling agents | Faster, fewer purification steps |

| Cu-Catalyzed Cyclization | 50–60% | High temperature | Tolerates electron-deficient substrates |

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans using disc diffusion methods .

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain derivatives have shown promising results in reducing cell viability in glioblastoma models and inducing apoptosis in cancer cells .

Antidiabetic Activity

There is also emerging evidence supporting the use of oxadiazoles in managing diabetes. Studies have indicated that some derivatives can significantly lower glucose levels in diabetic models such as Drosophila melanogaster, suggesting their potential role in diabetes management .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited good antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques, confirming their potential as antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, several oxadiazole derivatives were synthesized and tested against the LN229 glioblastoma cell line. The results indicated that specific compounds led to significant reductions in cell proliferation and increased apoptosis rates compared to control groups .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Biological Activity

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials.

Chemical Structure and Properties

- Chemical Formula : C16H20ClN3O2

- Molecular Weight : 321.80 g/mol

- CAS Number : 1344688-27-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. Research indicates that compounds in the oxadiazole family can induce apoptosis (programmed cell death) and inhibit tumor growth through several mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can increase the expression of pro-apoptotic proteins such as p53 and cleave caspase-3, which are critical in the apoptotic pathway .

- Cytotoxicity Against Cancer Cell Lines : The compound exhibits varying levels of cytotoxicity against different cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| A549 | 12.0 | Cytotoxicity through caspase activation |

| U937 | 10.5 | Inhibition of proliferation |

| PANC-1 | 9.4 | Cell cycle arrest and apoptosis induction |

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound significantly increased apoptosis markers in MCF-7 cells compared to untreated controls. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells .

- Comparative Study with Doxorubicin : In comparative analyses with doxorubicin, a well-known chemotherapeutic agent, the oxadiazole derivative exhibited similar or enhanced cytotoxic effects against select cancer cell lines, indicating its potential as an alternative therapeutic agent .

Pharmacological Implications

The pharmacological implications of this compound extend beyond oncology:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings .

- Metabolic Stability : The compound shows promising metabolic stability and bioavailability profiles which are crucial for drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes or coupling of pre-formed oxadiazole fragments. For example, oxadiazole rings are often constructed via condensation of nitriles with hydroxylamine derivatives under acidic or basic conditions . Coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura) may attach the 5-chloro-2-isopropoxyphenyl and piperidine moieties. Solvent choice (e.g., DMF vs. THF) and catalysts (e.g., Pd-based systems) critically affect yield, with microwave-assisted synthesis reported to reduce reaction times by 40–60% compared to traditional thermal methods .

Q. How can researchers characterize the structural conformation of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, 2D COSY/HSQC) to confirm connectivity and stereochemistry. X-ray crystallography is ideal for resolving piperidine ring puckering and oxadiazole planarity, as demonstrated for analogous oxadiazole-piperidine hybrids . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What is the solubility profile of this compound, and how should solvents be selected for biological assays?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% Cremophor EL in PBS) or micellar formulations. For in vitro assays, DMSO stock solutions (≤0.1% v/v) are recommended to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer : Systematically vary substituents on the phenyl (e.g., halogen positioning) and piperidine (e.g., N-alkylation) moieties. For example, replacing isopropoxy with methoxy may alter metabolic stability, while introducing electron-withdrawing groups (e.g., CF₃) on the phenyl ring could enhance target binding. Use parallel synthesis and high-throughput screening to assess potency against relevant biological targets (e.g., kinase enzymes) .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures to identify potential binding pockets. Molecular dynamics simulations (≥100 ns) can assess stability of ligand-receptor complexes. QSAR models built using descriptors like LogP, polar surface area, and H-bond donors/acceptors may predict pharmacokinetic properties .

Q. How to resolve contradictions in reported biological activity data for oxadiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Cross-reference with structurally analogous compounds, such as 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, which showed consistent IC₅₀ trends in kinase inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.